6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- typically involves the reaction of appropriate quinoline derivatives with nitrile groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 1,4-dihydro-6,7-dimethoxy-4-oxo-: This compound has similar structural features but different substituents, which can lead to variations in its chemical and biological properties.
1-Cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester: This compound has additional fluorine atoms and a carboxylic acid group, which can significantly alter its reactivity and applications.
The uniqueness of 3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6,7-diethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-12-5-10-11(6-13(12)19-4-2)16-8-9(7-15)14(10)17/h5-6,8H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
PCONYILKRARXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC |
Origin of Product |
United States |
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